3-Nitrotetrazolium blue chloride

Descripción general

Descripción

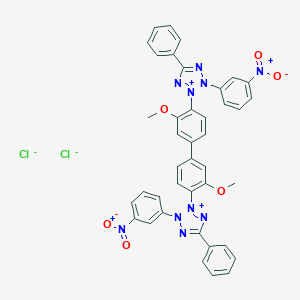

3-Nitrotetrazolium blue chloride, also known as nitro blue tetrazolium chloride, is a chemical compound with the molecular formula C40H30Cl2N10O6. It is widely used in biochemical and clinical research due to its ability to act as a redox indicator. This compound is particularly known for its role in detecting the production of reactive oxygen species in cells, making it a valuable tool in various diagnostic assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrotetrazolium blue chloride typically involves the reaction of tetrazolium salts with nitrobenzene derivatives. One common method includes the condensation of 2,2’-bis(4-nitrophenyl)-5,5’-diphenyl-3,3’-(3,3’-dimethoxy-4,4’-diphenylene)ditetrazolium chloride with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process often includes steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications for research and diagnostic applications .

Análisis De Reacciones Químicas

Reduction to Formazan Derivatives in Metabolic Activity Assays

NBT is reduced to water-insoluble purple-blue formazan crystals by cellular reductases, particularly NADPH oxidase in phagocytes. This reaction forms the basis of the NBT reduction test for diagnosing chronic granulomatous disease (CGD), where defective NADPH oxidase fails to reduce NBT .

Alkaline Phosphatase (AP) Detection with BCIP

NBT pairs with 5-bromo-4-chloro-3-indolyl phosphate (BCIP) in AP-linked assays. AP dephosphorylates BCIP to an indoxyl intermediate, which reduces NBT to form an insoluble purple-brown diformazan precipitate .

Mechanism :

This reaction is light-sensitive and requires fresh substrate preparation .

Superoxide Anion Scavenging and Redox Indicator Roles

NBT acts as a competitive inhibitor of nitric oxide synthase (NOS) and scavenges superoxide radicals (O₂⁻), making it useful in oxidative stress studies .

Enzymatic Activity Staining in Electrophoresis

NBT serves as an electron acceptor for dehydrogenases and oxidoreductases in gel-based activity assays. For example:

-

Glucose-6-phosphate dehydrogenase (G6PD) :

-

Mitochondrial Complex I : NBT reduction indicates NADH:ubiquinone oxidoreductase activity .

Colony Screening with X-Gal/Salmon-Gal

NBT accelerates color development in bacterial colony screening by oxidizing hydrolyzed galactosidase substrates (e.g., X-Gal) into blue pigments .

Chemical Stability and Storage

NBT degrades under light or elevated temperatures.

| Property | Value |

|---|---|

| Solubility | 5 mg/mL in DMSO; 0.25 mg/mL in ethanol |

| Storage | 2–8°C in desiccated, light-protected containers |

| Stability in Solution | ≤1 year at 4°C (stock solutions) |

Aplicaciones Científicas De Investigación

Biochemical Assays

Role in Enzyme Activity Measurement:

3-Nitrotetrazolium blue chloride is widely utilized in biochemical assays as a redox indicator. It serves as an electron acceptor for the oxidation of various substrates, enabling researchers to measure enzyme activities, particularly those of dehydrogenases. The reduction of NBT results in the formation of a dark blue insoluble formazan precipitate, which can be quantitatively analyzed.

| Enzyme | Substrate | Detection Method |

|---|---|---|

| Glucose-6-phosphate dehydrogenase | Glucose-6-phosphate | Colorimetric assay |

| Lactate dehydrogenase | Lactate | Spectrophotometric analysis |

| Alkaline phosphatase | 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | NBT/BCIP reaction |

Cell Viability Testing

Assessment of Cytotoxicity:

In cell biology, this compound is employed to assess cell viability and proliferation. It helps determine the cytotoxic effects of drugs or treatments on various cell lines. The intensity of the blue color produced correlates with the number of viable cells.

Case Study:

A study investigating the cytotoxic effects of chemotherapeutic agents on cancer cell lines utilized NBT in a cell viability assay. The results indicated that higher concentrations of the drug led to a significant decrease in viable cells, as evidenced by reduced formazan formation.

Histological Staining

Staining Tissues:

In histology, this compound is used as a stain to visualize cellular structures under a microscope. It is particularly useful for detecting alkaline phosphatase activity in tissue samples, aiding in diagnostics and research.

| Application | Tissue Type | Purpose |

|---|---|---|

| Immunohistochemistry | Tumor samples | Detection of specific antigens |

| Histochemical staining | Liver tissues | Visualization of enzyme activity |

Electrochemical Sensors

Development of Biosensors:

The compound is also utilized in the development of electrochemical sensors for detecting specific biomolecules. Its redox properties enhance the sensitivity and specificity of biosensors, making it valuable in clinical diagnostics.

Environmental Monitoring

Detection of Pollutants:

this compound finds applications in environmental studies for detecting and quantifying pollutants. It provides essential data for assessing ecological health and compliance with environmental regulations.

Mecanismo De Acción

The mechanism of action of 3-nitrotetrazolium blue chloride involves its reduction to diformazan in the presence of reactive oxygen species. This reduction is facilitated by enzymes such as NADPH oxidase, which transfer electrons to the compound, resulting in the formation of the dark blue diformazan precipitate. This reaction is used to measure the oxidative capacity of cells and tissues .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2’-bis(4-Nitrophenyl)-5,5’-diphenyl-3,3’-(3,3’-dimethoxy-4,4’-diphenylene)ditetrazolium chloride

- 3,3’-Dimethoxy-4,4’-biphenylene bis(2-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

Uniqueness

3-Nitrotetrazolium blue chloride is unique due to its high sensitivity and specificity as a redox indicator. Its ability to form a distinct dark blue diformazan precipitate upon reduction makes it particularly useful in detecting reactive oxygen species and assessing cellular oxidative capacity .

Actividad Biológica

3-Nitrotetrazolium blue chloride (NBT) is a chemical compound widely utilized in biological research, particularly in the fields of immunology and cell biology. Its primary application lies in the detection of alkaline phosphatase activity and the assessment of cellular redox states. This article delves into the biological activity of NBT, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 817.65 g/mol

- CAS Number : 298-83-9

NBT acts as an electron acceptor in various biochemical assays. It is reduced to a blue formazan product in the presence of reactive oxygen species (ROS), particularly superoxide anions. This reduction is crucial for detecting oxidative stress and cellular viability:

Applications in Biological Research

- Detection of Alkaline Phosphatase :

- Assessment of Cellular Viability :

- Oxidative Stress Measurement :

Table 1: Summary of Key Studies Involving NBT

Case Study: Chronic Granulomatous Disease (CGD)

In a pivotal study on CGD, researchers employed NBT assays to assess the phagocytic function of neutrophils from patients with NADPH oxidase defects. The study found that neutrophils from CGD patients exhibited significantly lower NBT reduction compared to healthy controls, indicating impaired ROS production and thus compromised bacterial killing ability .

Propiedades

IUPAC Name |

2-[2-methoxy-4-[3-methoxy-4-[3-(3-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(3-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N10O6.2ClH/c1-55-37-23-29(19-21-35(37)47-43-39(27-11-5-3-6-12-27)41-45(47)31-15-9-17-33(25-31)49(51)52)30-20-22-36(38(24-30)56-2)48-44-40(28-13-7-4-8-14-28)42-46(48)32-16-10-18-34(26-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQIZYUDGJIPRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30Cl2N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38184-50-8 | |

| Record name | Nitroblue tetrazolium chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038184508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.